6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
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Overview
Description
6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenyl isothiocyanate with an appropriate β-keto ester in the presence of a base, followed by cyclization and methylation steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the pyrimidinone ring to a dihydropyrimidine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or pyrimidine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-methylphenyl)pyrimidin-4(3H)-one: Lacks the methylsulfanyl group.
6-Methyl-3-phenyl-2-(methylsulfanyl)pyrimidin-4(3H)-one: Lacks the 2-methyl substitution on the phenyl ring.
Uniqueness
6-Methyl-3-(2-methylphenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is unique due to the presence of both the methylsulfanyl group and the specific substitution pattern on the aromatic ring. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
89069-38-5 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
6-methyl-3-(2-methylphenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C13H14N2OS/c1-9-6-4-5-7-11(9)15-12(16)8-10(2)14-13(15)17-3/h4-8H,1-3H3 |
InChI Key |
FCFSZDJAVYIXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(N=C2SC)C |
Origin of Product |
United States |
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